N-Sulfinyl-p-toluenesulfonamide
Overview
Description
N-Sulfinyl-p-toluenesulfonamide, also known as 4-methyl-N-sulfinylbenzenesulfonamide, is a chemical compound with the molecular formula C7H7NO3S2 and a molecular weight of 217.2654 . It has a relative density of 1.42g/cm3 .
Synthesis Analysis
The synthesis of N-Sulfinyl-p-toluenesulfonamide involves several steps. One method involves the sulfonylation of amines, which allows the synthesis of a wide range of sulfonamides in excellent yields . This method is applicable for preparing sulfonic esters from sulfonyl chlorides and alcohols . Another method involves the reaction of amine derived sulfonate salts in the presence of cyanuric chloride, triethylamine as base, and anhydrous acetonitrile as solvent at room temperature .Molecular Structure Analysis
The molecular structure of N-Sulfinyl-p-toluenesulfonamide is represented by the formula C7H7NO3S2 . The molecular weight is 217.26 .Chemical Reactions Analysis
N-Sulfinyl-p-toluenesulfonamide undergoes various chemical reactions. For instance, it can undergo a borrowing hydrogen approach using a well-defined and bench-stable Mn (I) PNP pincer precatalyst, enabling an efficient manganese-catalyzed N-alkylation of sulfonamides with benzylic and simple primary aliphatic alcohols as alkylating agents .Physical And Chemical Properties Analysis
N-Sulfinyl-p-toluenesulfonamide is a crystal with a pale yellow color . It has a melting point of 52-54°C and a boiling point of 130-140°C at 0.06mm . It should be stored at temperatures below 0°C .Scientific Research Applications
Reactions with Alcohols : N-Sulfinyl p-toluenesulfonamide shows distinct reactivity with different types of alcohols. With triaryl- and diarylmethanols, it predominantly forms N-substituted sulfonamides and SO2, possibly through carbonium ion intermediates. Allylic alcohols react to give N-substituted sulfonamides, dienes, and p-toluenesulfonamide. In the case of alcohols that do not form stable carbonium ions, the product is either dialkyl sulfites or dialkyl ethers, along with p-toluenesulfonamide (McFarland, Schut, & Zwanenburg, 1981).
Wittig-Type Reactions : N-Sulfinyl-p-toluenesulfonamide participates in Wittig-type reactions with various conjugated phosphorus ylides. It shows diverse reactivity, forming structurally unique spiro-fused tricyclic adducts, 1-azadiene, and sulfobetaines, depending on the reacting ylide (Saito et al., 1985).
Preparation Methods : The common method to prepare N-sulfinyl-p-toluenesulfonamide involves heating p-toluenesulfonamide with excess Thionyl Chloride in benzene. An alternative approach uses N-chlorosulfinylimidazole derived from thionyl chloride and Imidazole, which offers shorter reaction times and better yields (Weinreb & Borzilleri, 2001).
Synthesis of Furyl Sulfonamides : N-Sulfinyl-p-toluenesulfonamide is used in the synthesis of furyl sulfonamides, involving the treatment of an aldehyde and furan, leading to in situ generation of N-tosyl imine intermediates. This process also led to the discovery of a novel 4-tosylamino-5,6-dihydro-4H-3-oxa-benz[e]azulene (Padwa et al., 2003).
Cycloaddition Reactions with Ketenimines : N-Sulfinyl-p-toluenesulfonamide reacts with ketenimines to yield [2+2] cycloadducts, which are then hydrolyzed to N,N′’-disubstituted amidine derivatives. It also participates in exchange reactions under certain conditions, forming N-sulfinyl-p-toluidine and other complex compounds (Minami, Takimoto, & Agawa, 1975).
- -p-toluenesulfonamide leads to the formation of chiral cyclic or bicyclic sulfinates, known as sultines. These compounds are noted for their crystallinity and thermal stability, and the reactions preserve the stereochemistry of the carbon atom adjacent to the oxygen in the sultine ring (Marson & Giles, 1995).
Alkylation of p-Toluenesulfonamide : Under Mitsunobu conditions, p-toluenesulfonamide can be alkylated, leading to the formation of N-substituted sulfonamides. This reaction pathway provides a versatile route for synthesizing primary and secondary amines from ammonia (Tsunoda, Yamamoto, Goda, & Ito, 1996).
Nitrene Transfer Process : N,N-Dibromo-p-toluenesulfonamide has been used as a catalyst-free method to generate sulfonyl nitrene, which is applied to produce aziridines from various olefins. This process highlights the versatility of N-sulfinyl compounds in organic transformations (Saikia, Kashyap, & Phukan, 2011).
properties
IUPAC Name |
4-methyl-N-sulfinylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S2/c1-6-2-4-7(5-3-6)13(10,11)8-12-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTSIMMJOIPMGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340242 | |
Record name | N-Sulfinyl-p-toluenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Sulfinyl-p-toluenesulfonamide | |
CAS RN |
4104-47-6 | |
Record name | N-Sulfinyl-p-toluenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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